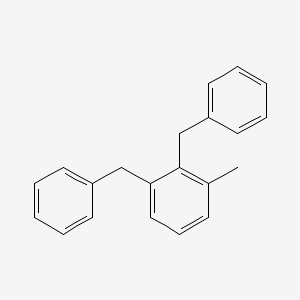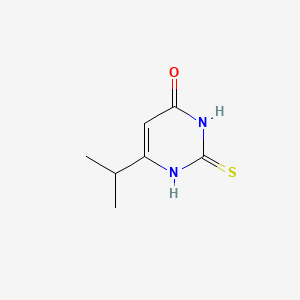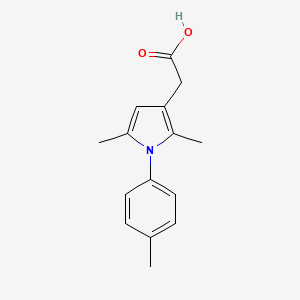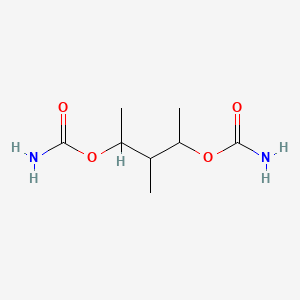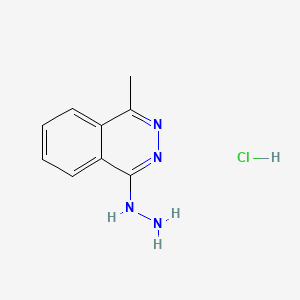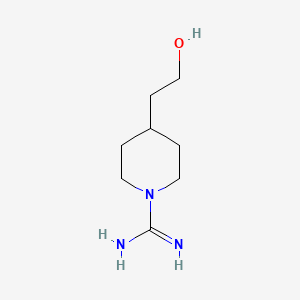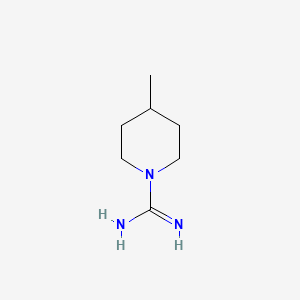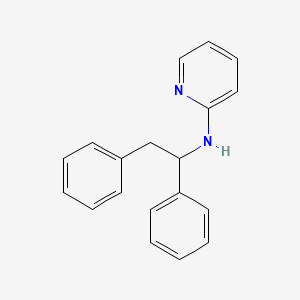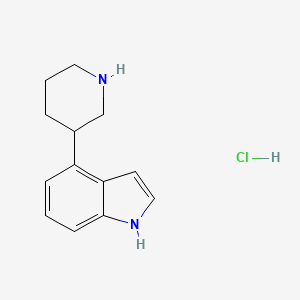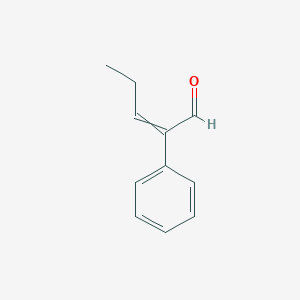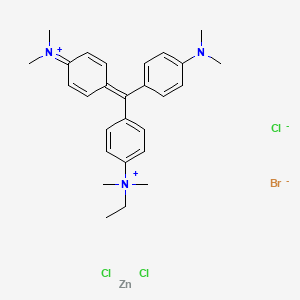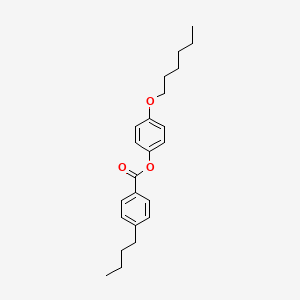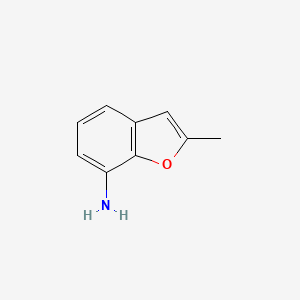
2-Methyl-benzofuran-7-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-benzofuran-7-ylamine is a chemical compound with the molecular formula C₉H₉NO . It has a molecular weight of 147.1742 dalton . This compound is widely used in scientific research.
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a methyl group at the 2nd position and an amine group at the 7th position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 147.174 Da and a monoisotopic mass of 147.068420 Da .Scientific Research Applications
Antimicrobial Activities
Studies have shown that analogs containing the benzofuran system, such as 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamine, exhibit significant antimicrobial activities. These compounds have been synthesized using microwave-assisted techniques and tested for their antibacterial and antifungal properties, showing effectiveness against various bacteria and fungi (Chundawat, Sharma, & Bhagat, 2014).
Synthesis and Characterization
Research has been conducted on the synthesis, characterization, and crystallographic analysis of benzofuran derivatives. These studies provide valuable insights into the molecular structures and properties of these compounds, contributing to the understanding of their potential applications in various scientific fields (Benvenuti, Severi, Vampa, Malmusi, & Antolini, 1995).
Biological Activity and Potential Therapeutic Applications
Several benzofuran derivatives have been synthesized and evaluated for their biological activities. This includes their potential as anticancer agents, with some compounds showing promising activity against specific cancer cell lines. These studies contribute to the ongoing search for new therapeutic agents in the treatment of various diseases (Pieters et al., 1999).
Potential in Alzheimer’s Disease Treatment
Benzofuran-chalcone hybrids have been synthesized and tested for their effectiveness in treating Alzheimer’s disease. These compounds have shown significant potential in decreasing beta-amyloid aggregation, a key factor in Alzheimer’s, suggesting their possible use as multifunctional agents in the treatment of this neurodegenerative disease (Sashidhara et al., 2014).
Herbicidal Activity
Benzofuran-2-acetic esters, incorporating the benzofuran ring, have been identified as potential natural-like herbicides. These compounds have demonstrated significant phytotoxic activity, making them efficient even at low concentrations and offering an environmentally friendly alternative to traditional synthetic herbicides (Araniti et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds, including 2-Methyl-benzofuran-7-ylamine, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
Properties
IUPAC Name |
2-methyl-1-benzofuran-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXJEZLMUVFOQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390140 |
Source


|
| Record name | 2-Methyl-benzofuran-7-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26325-21-3 |
Source


|
| Record name | 2-Methyl-benzofuran-7-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

